molecular formula C30H32O15 B1247947 Elloramycin B

Elloramycin B

Katalognummer: B1247947
Molekulargewicht: 632.6 g/mol
InChI-Schlüssel: VHGYYGLXAJDRCY-SSBHUJAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elloramycin B is a natural product found in Streptomyces olivaceus with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

Elloramycin B has the molecular formula C32H36O15C_{32}H_{36}O_{15} and features a complex structure that includes an aglycone similar to tetracenomycin C, with a sugar moiety linked through a phenolic α-glycosidic bond. Its mechanism of action is primarily through the inhibition of DNA synthesis, which is common among anthracycline antibiotics, leading to cytotoxic effects on rapidly dividing cancer cells .

Antitumor Activity

This compound has demonstrated significant antitumor activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of lung carcinoma (A549), breast carcinoma (MDA-MB 231), and melanoma (SK-Mel 30) cells. The compound's effectiveness is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, 2'-demethoxy-elloramycin derived from elloramycin exhibited IC50 values ranging from 14.9 to 25.4 µg/ml against these cell lines .

Biosynthesis and Genetic Engineering

Recent advancements in genetic engineering have enabled the manipulation of the biosynthetic pathways of this compound. Researchers have utilized recombinant DNA technology to create hybrid analogs by coexpressing genes from different Streptomyces species. This approach has led to the production of novel glycosylated derivatives with enhanced biological activities . The flexibility of the elloramycin glycosyltransferase allows for the incorporation of various deoxysugars, which can modify the pharmacological properties of the resulting compounds .

Microbial Resistance

This compound exhibits weak activity against Gram-positive bacteria but has been noted for its effectiveness against specific strains of Streptomyces and leukemia stem cells (L-1210). This characteristic makes it a valuable candidate for studying microbial resistance mechanisms and developing new antibiotics . The ability to produce elloramycin derivatives through combinatorial biosynthesis also opens avenues for addressing antibiotic resistance by generating compounds with altered efficacy profiles.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against several cancer cell lines. The results indicated that elloramycin derivatives showed varying degrees of cytotoxicity, with some analogs exhibiting significantly lower IC50 values than others, suggesting potential for development into more effective cancer therapies .

Case Study 2: Biosynthetic Pathway Manipulation

Research focused on manipulating the biosynthetic gene cluster responsible for elloramycin production revealed insights into its complex biosynthesis. By expressing genes from Streptomyces lividans, researchers successfully produced elloramycin in higher yields, demonstrating the potential for optimizing antibiotic production through genetic engineering .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibition of various cancer cell linesIC50 values between 14.9 - 25.4 µg/ml
Microbial ResistanceActivity against Gram-positive bacteriaEffective against Streptomyces and L-1210 leukemia cells
Genetic EngineeringProduction of hybrid analogs through recombinant DNA technologyEnhanced yields and activities via gene manipulation
Biosynthesis InsightsUnderstanding biosynthetic pathways for elloramycin productionSuccessful expression in heterologous hosts

Eigenschaften

Molekularformel

C30H32O15

Molekulargewicht

632.6 g/mol

IUPAC-Name

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C30H32O15/c1-10-17-12(8-14(18(10)27(37)43-6)45-28-21(33)23(42-5)22(41-4)11(2)44-28)7-13-19(20(17)32)26(36)29(38)16(31)9-15(40-3)25(35)30(29,39)24(13)34/h7-9,11,21-23,25,28,32-33,35,38-39H,1-6H3/t11-,21+,22-,23-,25+,28-,29+,30+/m0/s1

InChI-Schlüssel

VHGYYGLXAJDRCY-SSBHUJAJSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)O)O)OC)OC

Kanonische SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)O)O)OC)OC

Synonyme

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elloramycin B
Reactant of Route 2
Elloramycin B
Reactant of Route 3
Elloramycin B
Reactant of Route 4
Elloramycin B
Reactant of Route 5
Elloramycin B
Reactant of Route 6
Elloramycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.